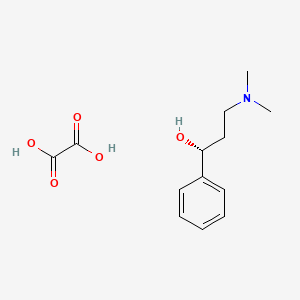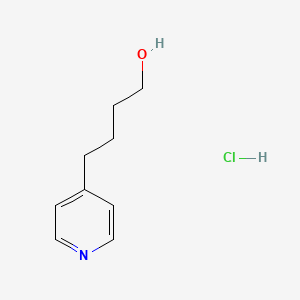
4-(4-Pyridyl)-1-butanol hydrochloride
説明
4-(4-Pyridyl)-1-butanol hydrochloride is an organic compound. It is a white solid . The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine . It has attracted interest because it is more basic than dimethylaminopyridine .
Synthesis Analysis
The synthesis of 4-(4-Pyridyl)-1-butanol hydrochloride involves pyridine or N- (4-pyridyl) pyridinium chloride hydrochloride as a starting raw material . This reacts with a chlorinating reagent in one pot to prepare the final product . The 4-chloro-pyridine hydrochloride can be neutralized continuously and treated through steam distillation or extraction to obtain the 4-chloro-pyridine .Molecular Structure Analysis
The molecular structure of 4-(4-Pyridyl)-1-butanol hydrochloride is complex and involves various vibrational properties . Quantum chemical calculations are made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
Pyridinium salts, which include 4-(4-Pyridyl)-1-butanol hydrochloride, have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes and reactivity .科学的研究の応用
DNA Adduct Formation and Carcinogenic Activity
4-(4-Pyridyl)-1-butanol hydrochloride, as part of its metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), has been studied for its role in DNA adduct formation and carcinogenic activity. NNAL, a metabolite of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is found in the blood and urine of tobacco product users and shows similar carcinogenic activity to NNK. Research has focused on identifying specific DNA adducts formed by NNAL, providing insight into the carcinogenic mechanisms of tobacco-specific nitrosamines (Upadhyaya et al., 2003).
Metabolism and Enzymatic Activity
Studies have explored the metabolism of NNK, closely related to 4-(4-Pyridyl)-1-butanol hydrochloride, in human lung and liver microsomes. These investigations highlight the role of various cytochrome P-450 enzymes in metabolizing NNK, leading to the formation of products like keto alcohol and NNAL. The enzymatic activity offers insights into the metabolic pathways of NNK and its derivatives in human organs (Smith et al., 1992).
Inhibition by Isothiocyanates
Research has also focused on the inhibition of NNK metabolism by isothiocyanates, compounds found in cruciferous vegetables. This study explores the enzymes involved in the metabolism of NNK in lung microsomes and the mechanisms by which isothiocyanates inhibit this process, contributing to a deeper understanding of potential dietary interventions in tobacco-related carcinogenesis (Smith et al., 1990).
Stereochemical Aspects of Metabolism
The stereochemical aspects of NNAL metabolism have been studied to understand its formation from NNK and subsequent metabolism. This research sheds light on the chiral nature of NNAL, a key factor in its biological activity and potential carcinogenic effects (Upadhyaya et al., 2000).
Pyridyloxobutylation and Pyrimidine Adducts
Investigations into the reactions of NNK and NNAL with DNA and nucleosides have identified major adducts with pyrimidine bases. These findings are crucial for understanding the mutagenic and carcinogenic potential of tobacco-specific nitrosamines and their metabolites (Hecht et al., 2004).
特性
IUPAC Name |
4-pyridin-4-ylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKZAWIISKPYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693827 | |
| Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyridyl)-1-butanol hydrochloride | |
CAS RN |
90642-84-5 | |
| Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)
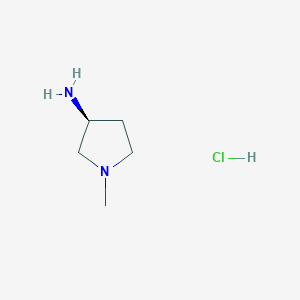
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)

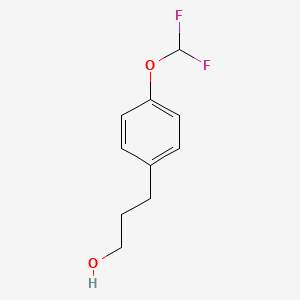
![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)

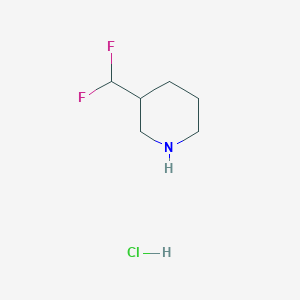

![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)
![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)

